molecular formula C9H12F2O4 B1402296 3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid CAS No. 1225532-90-0

3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid

Cat. No.: B1402296
CAS No.: 1225532-90-0
M. Wt: 222.19 g/mol
InChI Key: WHOOVGTWUYASMU-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid is a fluorinated organic compound characterized by its cyclobutane ring structure with two fluorine atoms and an isopropoxycarbonyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid typically involves the fluorination of cyclobutane derivatives followed by esterification. One common method is the reaction of cyclobutane-1,1-dicarboxylic acid with isopropyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination and esterification steps.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the fluorine atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) or alkyl halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

  • Reduction: Reduced derivatives such as alcohols and amines.

  • Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: The compound is explored for its potential use in drug design and development, especially in the creation of new therapeutic agents. Industry: It is utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

  • 3,3-Difluorocyclobutane-1,1-dicarboxylic acid: Similar structure but lacks the isopropoxycarbonyl group.

  • 3,3-Difluorocyclobutane-1-carboxylic acid: Similar structure but with only one carboxylic acid group.

Uniqueness: 3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid is unique due to the presence of both fluorine atoms and the isopropoxycarbonyl group, which can significantly alter its chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

3,3-difluoro-1-propan-2-yloxycarbonylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O4/c1-5(2)15-7(14)8(6(12)13)3-9(10,11)4-8/h5H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOOVGTWUYASMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201188285
Record name 1-(1-Methylethyl) 3,3-difluoro-1,1-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225532-90-0
Record name 1-(1-Methylethyl) 3,3-difluoro-1,1-cyclobutanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1225532-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl) 3,3-difluoro-1,1-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid
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3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid
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3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid
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3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid
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3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid
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